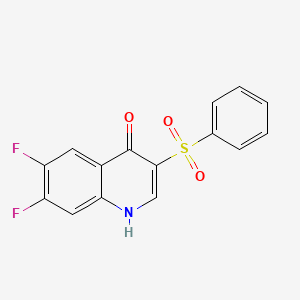
6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C15H9F2NO3S and its molecular weight is 321.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6,7-Difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a quinoline backbone with difluoromethyl and phenylsulfonyl substituents, which contribute to its pharmacological properties. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Antimicrobial Properties : There is evidence supporting the antimicrobial activity of this compound against various pathogens, making it a candidate for further development in antibiotic therapies.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50/EC50 Values | Target | Reference |
|---|---|---|---|
| Enzyme Inhibition | 5.0 µM | COX-2 | |
| Antioxidant Activity | 15 µM | DPPH Radical Scavenging | |
| Antimicrobial Activity | 8 µg/mL | Staphylococcus aureus |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis by inhibiting COX enzymes and decreasing prostaglandin levels.
- Anticancer Potential : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), suggesting potential as an anticancer agent through apoptosis induction.
- Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative damage, highlighting its potential application in neurodegenerative diseases such as Alzheimer's.
科学研究应用
Chemical Properties and Structure
The molecular formula of 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is C19H15F2N2O3S, with a molecular weight of approximately 429.4 g/mol. The compound features a quinoline core that enhances its biological activity due to the following structural characteristics:
- Fluorine Atoms : Increase lipophilicity and influence biological interactions.
- Phenylsulfonyl Group : Enhances reactivity and potential for enzyme inhibition.
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent in various diseases, particularly cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Key Findings :
- Enzyme Inhibition : Research indicates that this compound exhibits moderate inhibitory activity against various kinases, which are crucial in cell signaling pathways related to cancer progression .
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| Various kinases | Moderate |
Antimicrobial Activity
The compound shows promise in antimicrobial applications. Its unique structure may enhance antibacterial properties, making it a candidate for developing new antibiotics.
Case Study :
A study highlighted the compound's effectiveness against resistant bacterial strains, suggesting that modifications to its structure could lead to improved efficacy .
Fluorescent Probes
Due to its photophysical properties, this compound has been investigated as a fluorescent probe in biological imaging. Its ability to bind selectively to certain cellular components can aid in visualizing cellular processes.
属性
IUPAC Name |
3-(benzenesulfonyl)-6,7-difluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3S/c16-11-6-10-13(7-12(11)17)18-8-14(15(10)19)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVMRMYADVPAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













